![molecular formula C9H5Cl5O2 B14158374 2-[(Pentachlorophenoxy)methyl]oxirane CAS No. 3770-85-2](/img/structure/B14158374.png)
2-[(Pentachlorophenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pentachlorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H5Cl5O2 It is an oxirane derivative, which means it contains a three-membered ring structure with one oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentachlorophenoxy)methyl]oxirane typically involves the reaction of pentachlorophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pentachlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[(Pentachlorophenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Pentachlorophenoxy)methyl]oxirane involves the interaction of the oxirane ring with nucleophiles. The ring-opening reactions are typically catalyzed by acids or bases, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)oxirane: Similar in structure but with a single chlorine atom.
2-(Bromomethyl)oxirane: Contains a bromine atom instead of chlorine.
2-(Fluoromethyl)oxirane: Contains a fluorine atom instead of chlorine.
Uniqueness
2-[(Pentachlorophenoxy)methyl]oxirane is unique due to the presence of multiple chlorine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific industrial and research applications where such properties are desired .
Propriétés
Numéro CAS |
3770-85-2 |
|---|---|
Formule moléculaire |
C9H5Cl5O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-[(2,3,4,5,6-pentachlorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H5Cl5O2/c10-4-5(11)7(13)9(8(14)6(4)12)16-2-3-1-15-3/h3H,1-2H2 |
Clé InChI |
PFDCHZHXWKDTRX-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


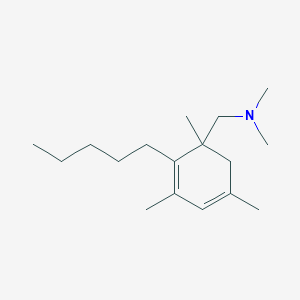
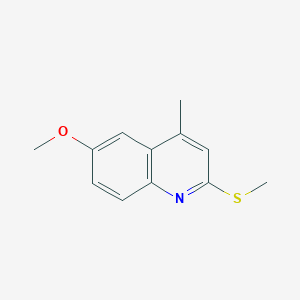
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
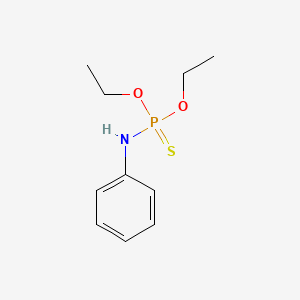
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
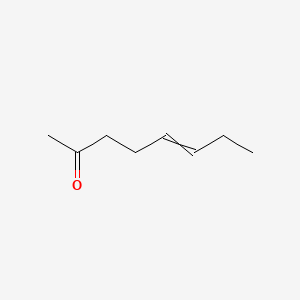
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)

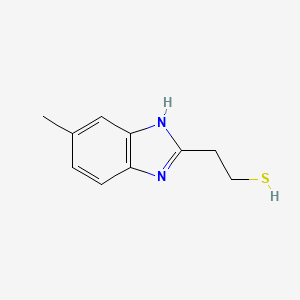
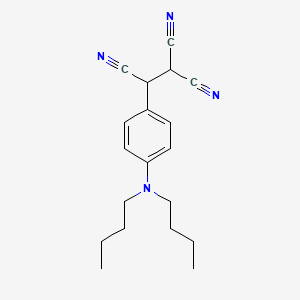
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
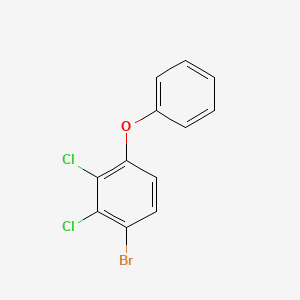
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
